N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)methanesulfonamide
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Overview
Description
The compound appears to contain a furan ring, which is a heterocyclic organic compound consisting of a five-membered aromatic ring with four carbon atoms and one oxygen atom .
Synthesis Analysis
Furans can be synthesized through various methods. One common method is the Paal-Knorr Furan Synthesis, which involves the cyclization of 1,4-diketones . Other methods involve the use of palladium catalysts and diverse functional groups .Molecular Structure Analysis
The molecular structure of furan consists of a five-membered ring with four carbon atoms and one oxygen atom .Chemical Reactions Analysis
Furan can undergo various chemical reactions. For instance, it can be oxidized to produce furan derivatives . It can also undergo cycloisomerization to form different furan structures .Physical and Chemical Properties Analysis
Furan is a colorless, flammable, highly volatile liquid with a boiling point close to room temperature. It is soluble in common organic solvents, including alcohol, ether, and acetone, and is slightly soluble in water .Scientific Research Applications
Chemical Synthesis and Reactivity
- Furan derivatives have been extensively explored for their reactivity and applications in chemical synthesis. For example, research on the clean and high-yield synthesis of furylmethane derivatives demonstrates the importance of furan and related compounds in producing high-value chemicals through condensation reactions (Shinde & Rode, 2017). These findings suggest that compounds like N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)methanesulfonamide could play a role in similar synthetic pathways, providing a basis for developing new materials or intermediates in organic synthesis.
Catalysis and Chemical Transformations
- The study on reactions of TpRu(CO) (NCMe) (Me) with heteroaromatic substrates highlights the catalytic potential of furan-containing compounds in C-H activation and transformation processes (Pittard et al., 2004). This suggests that this compound might be involved in or influence catalytic processes, particularly in the activation and functionalization of C-H bonds.
Drug Discovery and Biological Studies
- Although information on drug use and side effects was excluded from this inquiry, it's worth noting that sulfonamide derivatives often have significant biological activities. The development and characterization of N-acyl-N-(2,3,4,5,6-pentafluorophenyl)methanesulfonamides underline the chemoselective potential of such compounds in drug synthesis (Kondo et al., 2000). While not directly related, this highlights the broader context in which this compound could be researched for potential applications in medicinal chemistry.
Properties
IUPAC Name |
N-[2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]ethyl]methanesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O4S/c1-19(16,17)12-6-7-14-11(15)5-4-9(13-14)10-3-2-8-18-10/h2-5,8,12H,6-7H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYUZEJLAQQGXGD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NCCN1C(=O)C=CC(=N1)C2=CC=CO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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